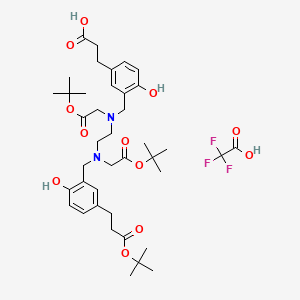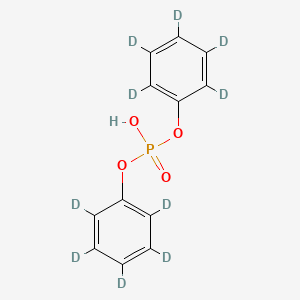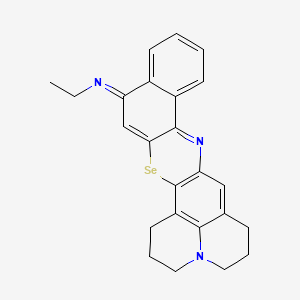
Orexin receptor modulator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orexin receptor modulator-1 is a compound that interacts with the orexin receptor system, which includes orexin receptor type 1 and orexin receptor type 2. These receptors are G-protein-coupled receptors that play a crucial role in regulating various physiological processes such as feeding behavior, sleep-wake cycles, energy homeostasis, and reward-seeking behaviors .
Preparation Methods
The synthesis of orexin receptor modulator-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic routes typically involve the use of standard organic synthesis techniques such as nucleophilic substitution, reduction, and oxidation reactions. Industrial production methods may involve the use of automated peptide synthesizers and microwave-assisted synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
Orexin receptor modulator-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Orexin receptor modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the orexin receptor system and its interactions with other molecules.
Biology: Helps in understanding the role of orexin receptors in various physiological processes such as sleep-wake cycles and feeding behavior.
Medicine: Investigated for its potential therapeutic applications in treating sleep disorders, obesity, and addiction.
Industry: Used in the development of new drugs targeting the orexin receptor system .
Mechanism of Action
Orexin receptor modulator-1 exerts its effects by binding to orexin receptor type 1 and orexin receptor type 2. This binding activates downstream signaling pathways, including the activation of phospholipase C, phospholipase A, and phospholipase D, leading to an increase in cytosolic calcium and the activation of protein kinase C. These pathways play a crucial role in regulating various physiological processes .
Comparison with Similar Compounds
Orexin receptor modulator-1 can be compared with other similar compounds such as:
Daridorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Suvorexant: Another dual orexin receptor antagonist used for treating sleep disorders.
Lemborexant: A dual orexin receptor antagonist with similar applications in sleep medicine
This compound is unique in its specific binding affinity and the downstream signaling pathways it activates, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22ClF5N6O |
|---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrazol-3-yl]-[(2S,3R)-5,5-difluoro-3-methyl-2-[[[5-(trifluoromethyl)pyrazin-2-yl]amino]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H22ClF5N6O/c1-13-7-22(25,26)12-35(17(13)8-31-19-10-30-18(9-32-19)23(27,28)29)21(36)20-16(11-34(2)33-20)14-3-5-15(24)6-4-14/h3-6,9-11,13,17H,7-8,12H2,1-2H3,(H,31,32)/t13-,17-/m1/s1 |
InChI Key |
MHAXBTDNJWJMQB-CXAGYDPISA-N |
Isomeric SMILES |
C[C@@H]1CC(CN([C@@H]1CNC2=NC=C(N=C2)C(F)(F)F)C(=O)C3=NN(C=C3C4=CC=C(C=C4)Cl)C)(F)F |
Canonical SMILES |
CC1CC(CN(C1CNC2=NC=C(N=C2)C(F)(F)F)C(=O)C3=NN(C=C3C4=CC=C(C=C4)Cl)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)







![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)




